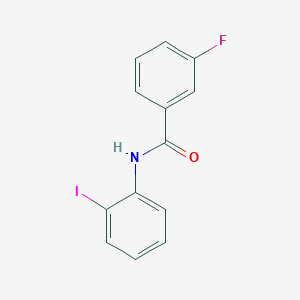![molecular formula C24H22ClN3O5 B250809 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250809.png)
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as CP-154,526, is a potent and selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. This molecule has been extensively studied in scientific research due to its potential therapeutic applications in various disorders, including anxiety, depression, and addiction.
作用機序
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its pharmacological effects by selectively binding to and blocking the CRF1 receptor. The CRF1 receptor is widely distributed in the brain and is involved in the regulation of stress response, mood, and behavior. By blocking the CRF1 receptor, N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide can modulate the activity of the HPA axis and reduce anxiety-like behavior.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on the HPA axis and anxiety-like behavior, N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to modulate the activity of the dopaminergic and serotonergic systems in the brain. N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
One of the main advantages of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide for lab experiments is its high selectivity for the CRF1 receptor. This allows researchers to investigate the specific role of the CRF1 receptor in various physiological and pathological conditions. However, one limitation of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its relatively low solubility, which can make it difficult to administer in some experimental settings.
将来の方向性
There are a number of potential future directions for research on N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the potential therapeutic application of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide in anxiety disorders and addiction. Further research is needed to investigate the safety and efficacy of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide in these conditions. Another area of interest is the potential role of the CRF1 receptor in other physiological and pathological conditions, such as depression and post-traumatic stress disorder. Finally, there is interest in developing more potent and selective CRF1 receptor antagonists that may have improved therapeutic potential.
合成法
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 3-chloro-4-aminophenyl with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, followed by the addition of 4-(2-furoyl)-1-piperazine and subsequent purification to obtain the final product.
科学的研究の応用
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been widely used in scientific research to investigate the role of the CRF1 receptor in various physiological and pathological conditions. Studies have shown that N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide can attenuate the stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response. N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to reduce anxiety-like behavior in animal models, suggesting its potential therapeutic application in anxiety disorders.
特性
分子式 |
C24H22ClN3O5 |
|---|---|
分子量 |
467.9 g/mol |
IUPAC名 |
N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C24H22ClN3O5/c25-18-15-17(26-23(29)16-3-6-20-22(14-16)33-13-12-32-20)4-5-19(18)27-7-9-28(10-8-27)24(30)21-2-1-11-31-21/h1-6,11,14-15H,7-10,12-13H2,(H,26,29) |
InChIキー |
FZKMWRMPMGCKPD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)Cl)C(=O)C5=CC=CO5 |
正規SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)Cl)C(=O)C5=CC=CO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)






![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)
![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide](/img/structure/B250749.png)
![4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B250750.png)